molecular formula C7H4BrF3N2O B1392824 2-Bromo-6-(trifluoromethyl)nicotinamide CAS No. 1214332-09-8

2-Bromo-6-(trifluoromethyl)nicotinamide

Cat. No. B1392824
M. Wt: 269.02 g/mol
InChI Key: SVPQGHARQRRPFL-UHFFFAOYSA-N
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Description

“2-Bromo-6-(trifluoromethyl)nicotinamide” is a chemical compound with the empirical formula C7H4BrF3N2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Bromo-6-(trifluoromethyl)nicotinamide”, has been explored in various studies . For instance, one method involves adding tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 to a reaction tank at a temperature of 20–35 °C. The resultant mixture is then heated to reflux (75–80 °C) for 20–24 hours .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(trifluoromethyl)nicotinamide” can be represented by the SMILES string O=C(OC)C(C=C1)=C(Br)N=C1C(F)(F)F . This indicates that the compound contains a bromine atom, a trifluoromethyl group, and a nicotinamide group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(trifluoromethyl)nicotinamide” include a molecular weight of 269.02 . The compound appears as a white to pale yellow solid .

Scientific Research Applications

Antibacterial Activity

2-Bromo-6-(trifluoromethyl)nicotinamide has been utilized in the synthesis of a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. These derivatives were prepared from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Supramolecular Chemistry

The compound has been used in the study of supramolecular chemistry. Specifically, it was employed in the synthesis of copper(II) halogenobenzoate complexes with nicotinamide, leading to the formation of supramolecular hydrogen-bonding-coordination chains and networks (Halaška et al., 2016).

Photochemical Studies

In the field of photochemistry, 2-Bromo-6-(trifluoromethyl)nicotinamide derivatives have been synthesized and their photophysical and photochemical properties have been explored. Studies on these compounds provide insights for the rational design of photostable labeling reagents or photolabile cage compounds (Bourbon et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

The compound was also used in the one-pot synthesis of 6-(2,4-difluorophenyl)nicotinamide, a material for blue phosphorescent OLED dopants. This synthesis involved a combination of Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction (Zhou Yuyan, 2014).

Stem Cell Research

Nicotinamide, a related compound, has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, influencing embryonic stem cell pluripotency and differentiation (Meng et al., 2018).

Safety And Hazards

“2-Bromo-6-(trifluoromethyl)nicotinamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O/c8-5-3(6(12)14)1-2-4(13-5)7(9,10)11/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPQGHARQRRPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678915
Record name 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide

CAS RN

1214332-09-8
Record name 2-Bromo-6-(trifluoromethyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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